3-(Prop-1-yn-1-yl)azetidinehydrochloride

Description

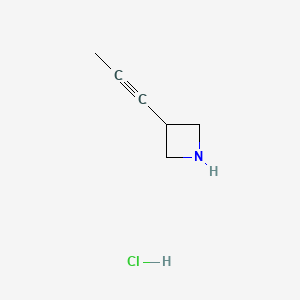

3-(Prop-1-yn-1-yl)azetidine hydrochloride is a small, nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a terminal alkyne group (prop-1-yn-1-yl) at the 3-position. Its molecular formula is C₆H₉ClN, with a molecular weight of 131.6 g/mol .

Properties

Molecular Formula |

C6H10ClN |

|---|---|

Molecular Weight |

131.60 g/mol |

IUPAC Name |

3-prop-1-ynylazetidine;hydrochloride |

InChI |

InChI=1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h6-7H,4-5H2,1H3;1H |

InChI Key |

RYAFEZCRLQSLGE-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1CNC1.Cl |

Origin of Product |

United States |

Biological Activity

3-(Prop-1-yn-1-yl)azetidinehydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the prop-1-yn-1-yl group contributes to its unique reactivity and biological properties.

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3K) .

- Neuroprotective Effects : Some studies have indicated neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Data Table of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Enzyme inhibition | PI3K inhibition | |

| Neuroprotection | Protects neurons |

Case Study 1: Anticancer Activity

In a study published in 2021, researchers evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and lung cancer cells. The compound was shown to activate caspase pathways, leading to increased apoptosis rates .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced neuroinflammation. These findings suggest potential therapeutic applications for neurodegenerative disorders .

Research Findings

Recent research has highlighted the versatility of this compound in various biological contexts:

- In vitro Studies : Laboratory studies have consistently shown that this compound can inhibit cell proliferation across multiple cancer types.

- In vivo Studies : Animal models have provided evidence of its efficacy in reducing tumor size and improving survival rates.

- Mechanistic Insights : Investigations into its mechanisms have revealed interactions with key signaling pathways involved in cell survival and apoptosis .

Scientific Research Applications

It appears that the specific compound "3-(Prop-1-yn-1-yl)azetidinehydrochloride" was not found in the provided search results. However, the search results do provide information on azetidine derivatives and related compounds, which can be used to infer potential applications and properties.

Azetidine Derivatives: General Information

Overview: Azetidine derivatives are a class of organic compounds characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle. These compounds are of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Synthesis: Methods for synthesizing azetidine derivatives involve reactions using piperidine and azetidine derivatives, often through hydrochloric acid treatment of N-(3-azetidinyl)piperidine. For example, 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride can be synthesized by reacting N-(3-azetidinyl)piperidine with hydrochloric acid at ambient temperature, resulting in the formation of the dihydrochloride salt.

Related Compounds and Reactions

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride:

- This compound is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.

- It is a white crystalline solid, soluble in water but with limited solubility in non-polar organic solvents.

3-(Prop-2-ynyl)azetidine;hydrochloride:

- This compound can undergo click chemistry reactions to form triazoles.

- It can also undergo nucleophilic substitution reactions to form substituted azetidines.

- Hydrolysis of the hydrochloride salt can produce neutral azetidine.

1-(Prop-2-yn-1-yloxy)-1H-benzo[d][1,2,3]triazole:

** generalizations:**

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-(Prop-1-yn-1-yl)azetidine hydrochloride and analogous azetidine-based compounds:

Research Findings and Industrial Relevance

- Neuroprotection : 3-(Naphthalen-2-yl...) derivatives show protective effects against hypoxia-induced microglial activation, suggesting substituent bulkiness modulates anti-inflammatory activity .

- Market Trends : Fluorinated azetidines dominate pharmaceutical pipelines due to their balance of lipophilicity and metabolic stability, while alkyne-substituted variants remain niche for targeted delivery systems .

- Challenges: The hydrophobicity of alkyne-substituted azetidines necessitates formulation optimization (e.g., nanoencapsulation) to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.